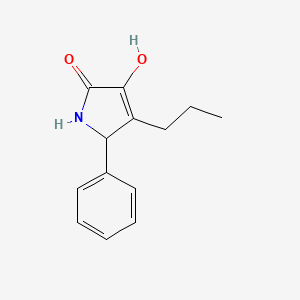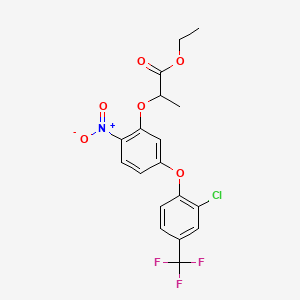
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated product is then subjected to etherification with 2-chloro-4-(trifluoromethyl)phenol to form the phenoxy linkage.
Esterification: Finally, the compound is esterified with ethyl propanoate under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major product is the carboxylic acid derivative.
科学研究应用
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate
Uniqueness
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
50594-49-5 |
|---|---|
分子式 |
C18H15ClF3NO6 |
分子量 |
433.8 g/mol |
IUPAC 名称 |
ethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate |
InChI |
InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3 |
InChI 键 |
QAXOWKZLISCMBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

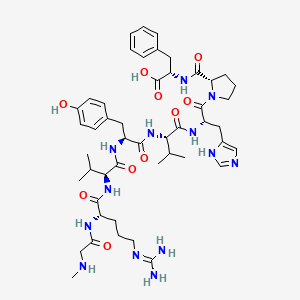

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

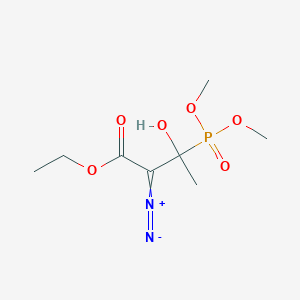
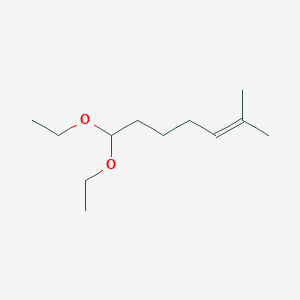
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
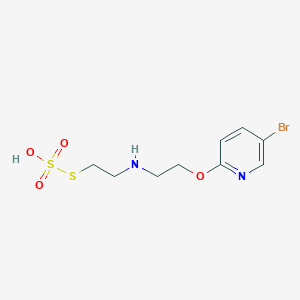
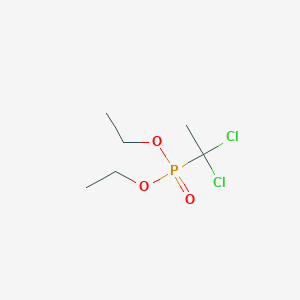
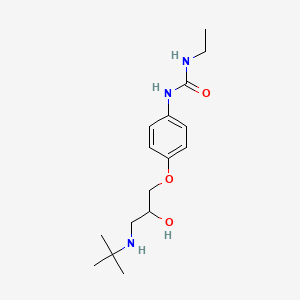
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
